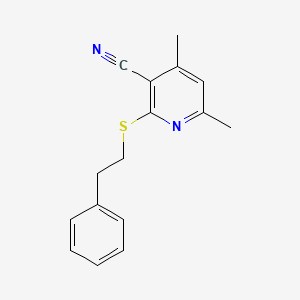![molecular formula C21H12Cl2N2O2S2 B5598628 5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5598628.png)
5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-3-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a useful research compound. Its molecular formula is C21H12Cl2N2O2S2 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is 457.9717254 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have been conducted to evaluate the antimicrobial efficacy of thiazolidin-4-one derivatives. For instance, novel compounds have been synthesized and tested for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. Compounds with moieties like 4-nitrophenyl, 3-nitrophenyl, 4-dimethylaminophenyl, 2-furyl, and 1,3-benzodioxole exhibited significant inhibitory activity against tested organisms (Reddy et al., 2010). Additionally, derivatives have shown variable and modest activities against strains of bacteria and fungi, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Properties
The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives have been explored, with some derivatives demonstrating significant efficacy in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These findings suggest the potential of these compounds as candidates for anticancer therapy, capable of inhibiting tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).
Anti-inflammatory Activities
Some derivatives of 3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one have been synthesized and tested for their anti-inflammatory properties. These compounds have shown potent anti-inflammatory effects, further supporting their potential therapeutic use in the treatment of inflammatory conditions (Manna & Narang, 2005).
Corrosion Inhibition
Beyond biomedical applications, thiazolidin-4-one derivatives have been investigated for their use as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solution. These studies reveal the compounds' effectiveness in increasing corrosion inhibition efficiency with rising concentrations, indicating their practical applications in industrial settings (Yadav, Sharma, & Kumar, 2015).
Eigenschaften
IUPAC Name |
(5E)-3-[(E)-benzylideneamino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2N2O2S2/c22-14-6-8-16(17(23)10-14)18-9-7-15(27-18)11-19-20(26)25(21(28)29-19)24-12-13-4-2-1-3-5-13/h1-12H/b19-11+,24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOJLKLYLDLMMJ-UGWHWXBPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)
![5-[(4-methoxy-2-methylphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5598550.png)
![5-[(4-Ethylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B5598552.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5598561.png)
![2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B5598574.png)
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)
![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![(5z)-5-[(2-hydroxyphenyl)methylidene]-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B5598590.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)

![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
